(4-(Hydroxyamino)phenyl)methanol is an organic compound with the molecular formula . It features a hydroxyamino group (-NH-OH) attached to a phenyl ring, which is further connected to a methanol group (-CH2OH) . This compound is classified as an aromatic alcohol and an amino alcohol due to the presence of both hydroxyl and amino functional groups.
The compound can be synthesized through various chemical reactions, notably the reduction of 4-nitrobenzyl alcohol. It is primarily used in research and development within organic chemistry and medicinal chemistry contexts .
The synthesis of (4-(Hydroxyamino)phenyl)methanol typically involves the following methods:
The molecular structure of (4-(Hydroxyamino)phenyl)methanol can be described using various identifiers:
The structure features a hydroxyamino group that allows for potential hydrogen bonding and redox reactions, making it versatile in chemical applications .
(4-(Hydroxyamino)phenyl)methanol can participate in various chemical reactions:
The mechanism of action for (4-(Hydroxyamino)phenyl)methanol involves its interaction with biological targets. The hydroxyamino group can engage in hydrogen bonding and participate in redox reactions, influencing enzyme activity and cellular functions. This compound may act as an inhibitor or activator for certain enzymes, thereby modulating biochemical pathways .
Property | Value |
---|---|
Molecular Formula | C7H9NO2 |
Molecular Weight | 139.15 g/mol |
IUPAC Name | [4-(hydroxyamino)phenyl]methanol |
InChI | InChI=1S/C7H9NO2/c9-5-6-1-3-7(8-10)4-2-6/h1-4,8-10H,5H2 |
InChI Key | OFZOEIARFVUPFY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CO)NO |
These properties highlight the compound's potential for diverse applications in synthetic chemistry .
(4-(Hydroxyamino)phenyl)methanol has several scientific applications:
CAS No.: 59456-70-1
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 16893-41-7
CAS No.: 39647-11-5